(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704096-32-1
VCID: VC2747181
InChI: InChI=1S/C17H27BN2O4/c1-13(14-6-5-7-15(12-14)18(22)23)19-8-10-20(11-9-19)16(21)24-17(2,3)4/h5-7,12-13,22-23H,8-11H2,1-4H3
SMILES: B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C17H27BN2O4
Molecular Weight: 334.2 g/mol

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid

CAS No.: 1704096-32-1

Cat. No.: VC2747181

Molecular Formula: C17H27BN2O4

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid - 1704096-32-1

Specification

CAS No. 1704096-32-1
Molecular Formula C17H27BN2O4
Molecular Weight 334.2 g/mol
IUPAC Name [3-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid
Standard InChI InChI=1S/C17H27BN2O4/c1-13(14-6-5-7-15(12-14)18(22)23)19-8-10-20(11-9-19)16(21)24-17(2,3)4/h5-7,12-13,22-23H,8-11H2,1-4H3
Standard InChI Key DQPSSKIHVQBJNF-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Introduction

Synthesis and Applications

Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are versatile tools for forming carbon-carbon bonds. The presence of a Boc-protected piperazine suggests that this compound could be used as a precursor for synthesizing more complex molecules, potentially with biological activity.

Synthesis Pathway

A general synthesis pathway might involve:

  • Preparation of the Piperazine Moiety: Synthesis or procurement of the Boc-protected piperazine.

  • Attachment to the Phenyl Ring: Formation of the ethyl linkage between the piperazine and the phenyl ring.

  • Introduction of the Boronic Acid Group: Conversion of a suitable functional group on the phenyl ring to a boronic acid.

Potential Applications

  • Cross-Coupling Reactions: Useful in forming complex organic molecules.

  • Pharmaceutical Synthesis: The piperazine moiety is common in many drugs, suggesting potential biological activity.

Safety and Handling

Handling boronic acids and compounds with Boc-protected groups requires standard laboratory precautions, including protection from moisture and potential irritants. Specific safety data for (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid is not available, but related compounds like Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid are noted to cause skin irritation and are harmful if swallowed .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Synonyms
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acidC16H25BN2O4320.24-(4-t-BOC-Piperazinomethyl)phenylboronic acid
Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acidC14H24N2O4284.35rac-(1s,3s)-3-(4-((tert-butoxy)carbonyl)piperazin-1-yl)cyclobutane-1-carboxylic acid

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